(2-(tert-Butyl)phenyl)hydrazine hydrochloride, with the chemical formula CHClN and a molecular weight of 200.71 g/mol, is a hydrazine derivative characterized by the presence of a tert-butyl group attached to a phenyl ring. This compound is typically encountered as a white solid and is known for its potential applications in organic synthesis and medicinal chemistry. The tert-butyl group enhances the compound's lipophilicity, which can influence its biological activity and solubility properties .
Studies have indicated that hydrazine derivatives, including (2-(tert-Butyl)phenyl)hydrazine hydrochloride, exhibit various biological activities. These may include:
The synthesis of (2-(tert-Butyl)phenyl)hydrazine hydrochloride typically involves the reaction of phenylhydrazine with a suitable tert-butyl substituted aromatic compound. Common methods include:
(2-(tert-Butyl)phenyl)hydrazine hydrochloride has several notable applications:
Interaction studies involving (2-(tert-Butyl)phenyl)hydrazine hydrochloride focus on its binding affinity and reactivity with biological macromolecules. Key areas of research include:
Several compounds share structural similarities with (2-(tert-Butyl)phenyl)hydrazine hydrochloride. A comparison highlights its unique characteristics:
Compound Name | CAS Number | Similarity Score |
---|---|---|
4-Ethylphenylhydrazine Hydrochloride | 53661-18-0 | 0.89 |
(3,4-Dimethylphenyl)hydrazine Hydrochloride | 60481-51-8 | 0.86 |
[1,1'-Biphenyl]-3-ylhydrazine Hydrochloride | 109221-88-7 | 0.85 |
p-Tolylhydrazine Hydrochloride | 637-60-5 | 0.84 |
Naphthalen-2-ylhydrazine Hydrochloride | 2243-58-5 | 0.83 |
The presence of the tert-butyl group distinguishes (2-(tert-Butyl)phenyl)hydrazine hydrochloride from similar compounds, influencing its solubility and biological activity. This modification often leads to enhanced lipophilicity, potentially improving membrane permeability and bioavailability compared to other hydrazines that lack bulky substituents .